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Abstract

Ningetinib Tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that
has shown promise in preclinical and early clinical studies for the treatment of various cancers.
This technical guide provides a comprehensive overview of the currently available information
on the chemical properties of Ningetinib Tosylate, its mechanism of action, and a summary of
its biological activity. While detailed experimental protocols for its synthesis and analysis are
not publicly available, this document consolidates existing data to serve as a valuable resource
for researchers and drug development professionals.

Chemical and Physical Properties

Ningetinib Tosylate is the tosylate salt form of Ningetinib. The addition of the tosylate group is
a common pharmaceutical strategy to enhance the solubility and bioavailability of a parent
compound.[1] It presents as a white to off-white crystalline solid.[1]

Table 1: Physicochemical Properties of Ningetinib Tosylate
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Property Value Source
Molecular Formula C3sH37FN4OsS [2]
Molecular Weight 728.79 g/mol [2]

N-[3-fluoro-4-[[7-(2-hydroxy-2-
methylpropoxy)quinolin-4-
lJoxy]phenyl]-1,5-dimethyl-3-

IUPAC Name Yljoxylpheny] Y [2]
0xo-2-phenyl-pyrazole-4-
carboxamide;4-

methylbenzenesulfonic acid

CAS Number 1394820-77-9 [3]

White to off-white crystalline
Appearance i [1]
soli

DMSO: 33.33 mg/mL (requires
Solubility sonication) Water: < 0.1 [4]

mg/mL (insoluble)

Mechanism of Action

Ningetinib Tosylate functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKSs)
that are crucial for tumor growth, angiogenesis, and metastasis.[2] Its primary targets include:

e c-Met (Hepatocyte Growth Factor Receptor - HGFR)
 VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
o Axl

e Mer

o FIt3 (Fms-like tyrosine kinase 3)[2]

By binding to the ATP-binding pocket of these kinases, Ningetinib Tosylate blocks their
phosphorylation and subsequent activation of downstream signaling pathways.[5] Key
pathways inhibited by this action include the STAT5, AKT, and ERK pathways.[5] This
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disruption of signaling ultimately leads to the inhibition of cancer cell proliferation, survival, and
migration.[2][5]

A recent study published in July 2024 has highlighted the potential of Ningetinib to overcome
secondary drug resistance in Acute Myeloid Leukemia (AML) with FLT3-ITD mutations,
suggesting a promising therapeutic avenue for patients who have developed resistance to
other TKIs.[5][6]
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Caption: Mechanism of action of Ningetinib Tosylate.

Biological Activity and In Vitro/in Vivo Data

Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in
biochemical assays.

Table 2: In Vitro Inhibitory Activity of Ningetinib Tosylate
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Target Kinase ICs0 (NM) Source
c-Met 6.7 [4]
VEGFR2 1.9 [4]
AxI <1.0 [4]

ICso: The half maximal inhibitory concentration.

Preclinical in vivo studies have provided evidence of the anti-tumor efficacy of Ningetinib
Tosylate. In a mouse xenograft model of human glioblastoma, oral administration of
Ningetinib Tosylate at a dose of 20 mg/kg/day for 21 days resulted in a significant increase in
the median survival time of the animals.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analytical characterization of Ningetinib
Tosylate are not extensively described in publicly available literature. However, based on
standard practices for similar tyrosine kinase inhibitors, the following methodologies are likely
employed.

Synthesis

A definitive, step-by-step synthesis protocol for Ningetinib Tosylate is not available in the
public domain. The synthesis of complex heterocyclic molecules like Ningetinib typically
involves a multi-step process. The final step would involve the formation of the tosylate salt by
reacting the free base of Ningetinib with p-toluenesulfonic acid.[1]

Analytical Methods

Validated analytical methods specific to Ningetinib Tosylate have not been published.
However, standard analytical techniques for the characterization and quality control of small
molecule pharmaceuticals would include:

e High-Performance Liquid Chromatography (HPLC): For the determination of purity and the
quantification of related substances. A reverse-phase C18 column with a mobile phase
consisting of a buffered agueous solution and an organic solvent (e.g., acetonitrile or
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methanol) under gradient or isocratic elution would be a typical starting point for method
development.[7]

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would be used to
confirm the chemical structure of the molecule.

e Mass Spectrometry (MS): To confirm the molecular weight and to study the fragmentation
pattern for structural elucidation.

Physicochemical Property Determination

e Melting Point: Differential Scanning Calorimetry (DSC) is a standard technique used to
determine the melting point of crystalline solids.[8]

e pKa: The acid dissociation constant (pKa) can be determined experimentally using methods
such as potentiometric titration or UV-Vis spectrophotometry.[9]

Clinical Development

Ningetinib Tosylate has been investigated in several clinical trials. Publicly available
information indicates a Phase Il study in patients with advanced non-small cell lung cancer
(NSCLC) with MET exon 14 skipping mutations (NCT04992858).[10] There are also listings for
a terminated Phase I/ll trial of Ningetinib in combination with KN0O46 for advanced
hepatocellular carcinoma (NCT04601610) and a terminated Phase Il study of KN046 in
advanced NSCLC (NCT03838848), which may have involved Ningetinib.[10] Detailed results
and protocols from these trials are not yet publicly available.

Conclusion

Ningetinib Tosylate is a promising multi-targeted tyrosine kinase inhibitor with potent in vitro
activity and demonstrated in vivo efficacy in preclinical models. Its mechanism of action,
targeting key drivers of tumor growth and angiogenesis, makes it a compelling candidate for
further clinical investigation in various oncology indications. While a comprehensive public
record of its synthesis and analytical protocols is not yet available, the existing data provides a
solid foundation for researchers and drug developers interested in this compound. Further
publication of detailed experimental procedures and clinical trial results is anticipated as the
development of Ningetinib Tosylate progresses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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